1-{7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Overview
Description
1-{7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.
Preparation Methods
The synthesis of 1-{7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol . This method is efficient, high-yielding, and operationally straightforward, making it suitable for industrial production. The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation often used to accelerate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
1-{7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-{7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE stands out due to its unique trifluoroethanone group, which imparts distinct chemical and biological properties . Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Oxindole: An oxidation product of indole with various applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[7-ethyl-1-[(2-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO/c1-2-12-7-5-8-14-15(18(25)19(21,22)23)11-24(17(12)14)10-13-6-3-4-9-16(13)20/h3-9,11H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQQBUXOFXBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.